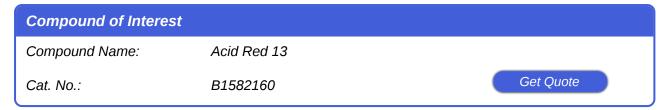


Acid Red 13: A Comprehensive Technical Guide for Researchers

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CAS Number: 2302-96-7

This technical guide provides an in-depth overview of **Acid Red 13**, an azo dye with significant applications in various research fields. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its utility in experimental research, and its environmental and toxicological significance.

Physicochemical and Toxicological Data

Acid Red 13, also known as Fast Red E, is an organosulfur azo compound.[1] Its chemical and physical properties, along with key toxicological data, are summarized below.

Value	Reference
2302-96-7	[1][2][3][4][5]
C20H12N2Na2O7S2	[1][4][5]
502.42 g/mol	[1][5]
Orange to brown to dark purple powder/crystal	[1][4]
Soluble	[4]
C.I. 16045, C.I. Acid Red 13, Fast Red E	[1][4]
	2302-96-7 C20H12N2Na2O7S2 502.42 g/mol Orange to brown to dark purple powder/crystal Soluble C.I. 16045, C.I. Acid Red 13,



Toxicological Endpoint	Observation	Species	Reference
Genotoxicity	Did not induce DNA damage in any organ at any sampling time.	Mouse	[6]
Mutagenicity	Induced chromosomal damage in human lymphocytes. Oxidation and reduction products showed mutagenic activity.	Human lymphocytes, Salmonella/microsom e assay	[7][8]

Significance in Research

Acid Red 13 is a versatile tool in scientific research, with applications spanning from proteomics to environmental science.

Proteomics and Histological Staining

Acid Red 13 is utilized in proteomics research as a staining agent.[1][5] Its mechanism of staining is believed to involve electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged amino acid residues on the protein surface. While specific protocols for Acid Red 13 in proteomics are not extensively detailed in the provided search results, its application is analogous to other acid dyes used for total protein staining in gel-based proteomics.

In histology, acid dyes are fundamental for staining tissues. Though a specific protocol for **Acid Red 13** was not found, a general protocol for an analogous stain, Sirius Red, which is also an acidic dye, is provided below as a reference.

Experimental Protocol: Alkaline Sirius Red Staining (Reference)

- Bring sections to water via xylene and ethanol.
- Stain nuclei with a progressive alum hematoxylin for a few minutes.



- Rinse with tap water.
- · Rinse with ethanol.
- Place into alkaline sirius red solution for 1 2 hours.
- Rinse well with tap water.
- Dehydrate with absolute ethanol.
- Clear with xylene and mount with a resinous medium.[9]

Environmental Research: Dye Removal and Degradation

Acid Red 13 serves as a model compound for studying the removal of azo dyes from wastewater and their environmental degradation pathways.

Dye Removal Studies:

Research has focused on the efficient removal of acid dyes from synthetic and industrial effluents. One common method involves adsorption using materials like biochar.

Experimental Protocol: Biochar Adsorption of Acid Dye (General Methodology)

- Batch Experiments: Conduct batch experiments to determine the effect of various parameters on dye removal.
- Biochar Dose: Vary the dose of biochar (e.g., 2 g/L) to find the optimal concentration for dye removal.
- Agitation: Agitate the solution for a set period (e.g., 4 hours) to reach equilibrium.
- Analysis: Measure the dye concentration before and after treatment using a spectrophotometer to determine the removal efficiency.
- Kinetics: Study the effect of agitation time (e.g., 0-360 minutes) to understand the adsorption kinetics.



• Isotherms: Analyze the adsorption behavior at different temperatures to determine the Langmuir and Freundlich adsorption isotherms.[10]

Degradation Pathways:

The environmental fate of **Acid Red 13** is a key area of investigation due to the potential toxicity of azo dyes and their degradation products. The primary degradation pathways involve the cleavage of the azo bond.

Bacterial Degradation:

Under anaerobic conditions, bacterial azoreductases cleave the azo bond (-N=N-), leading to the formation of aromatic amines. These amines can be further degraded, often under aerobic conditions.[11]



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Bacterial Degradation of **Acid Red 13**.

Fungal Degradation:

Fungi can also degrade azo dyes using enzymes like laccase, a copper-containing oxidoreductase. Laccase catalyzes the oxidation of a wide range of phenolic and non-phenolic compounds.

Photodegradation:

Acid Red 13 is susceptible to photodegradation under ultraviolet irradiation. The process involves the homolytic cleavage of the azo bond upon absorption of UV light, leading to the formation of aryl radicals which can then be oxidized.[2]





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Photodegradation Pathway of Acid Red 13.

Toxicological Profile and Environmental Impact

While some studies indicate that **Acid Red 13** itself may not be genotoxic, its degradation products, particularly the aromatic amines formed through the cleavage of the azo bond, can be mutagenic.[6][7][8] The original Disperse Red 13, a similar azo dye, induced chromosomal damage in human lymphocytes, and its oxidation and reduction products also showed mutagenic activity.[7][8] This highlights the environmental concern associated with the release of azo dyes into waterways, as their degradation can lead to the formation of harmful compounds. Azo dyes are generally resistant to aerobic biodegradation and can persist in the environment.[12] The presence of these synthetic dyes can also disrupt various biological activities.[13]

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